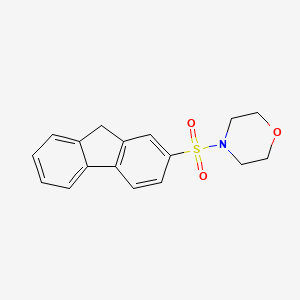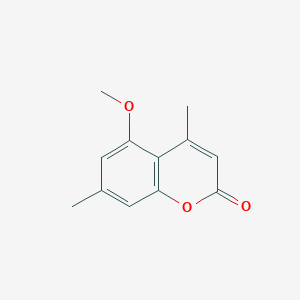![molecular formula C14H17N5O3 B5654823 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide, also known as BTD, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BTD is a tetrazole-based compound that has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide is not fully understood, but it is believed to act on various molecular targets in cells. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to modulate the activity of ion channels, neurotransmitter receptors, and enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, neuroprotective, and anticancer activity. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has also been shown to modulate the activity of various enzymes involved in cellular processes such as energy metabolism and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide in lab experiments is its potential as a multifunctional compound with various biochemical and physiological effects. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide. One direction is to further investigate its potential as an anticonvulsant and anxiolytic agent. Another direction is to study its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to explore its anticancer activity and potential as a cancer treatment. Finally, more studies could be done to elucidate the exact mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide and its molecular targets in cells.
Synthesis Methods
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)tetrazole with tert-butylacetate. The resulting compound is then purified through column chromatography to obtain pure 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide.
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have potential as an anticonvulsant and anxiolytic agent. In neuroscience, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have anticancer activity against various types of cancer cells.
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-14(2,3)15-12(20)7-19-17-13(16-18-19)9-4-5-10-11(6-9)22-8-21-10/h4-6H,7-8H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHHNMZTVGQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]methyl}morpholine](/img/structure/B5654747.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654753.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5654754.png)



![N-{rel-(3R,4S)-1-[2-oxo-2-(1-piperidinyl)ethyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5654782.png)
![9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5654786.png)
![[(3S*,5R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5654789.png)

![1-(1H-imidazol-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5654806.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654816.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)